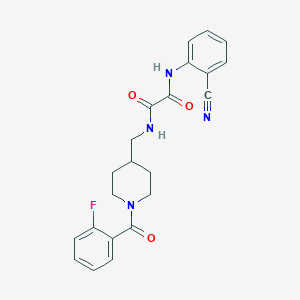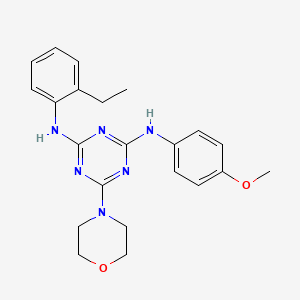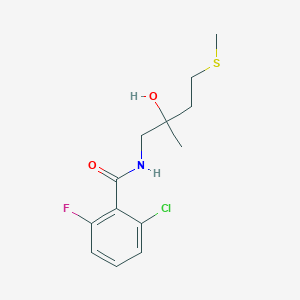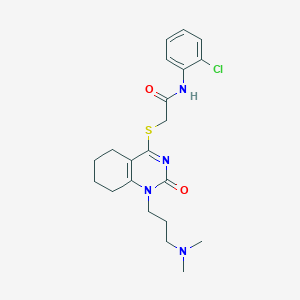![molecular formula C14H13N B2529994 4-[(E)-2-Methylstyryl]pyridine CAS No. 7370-31-2](/img/structure/B2529994.png)
4-[(E)-2-Methylstyryl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-Methylstyryl]pyridine is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Behavior In coordination chemistry, 4-[2-(2-methylphenyl)ethenyl]pyridine shows interesting ligand behavior as seen in the study of diiodidobis{4-[2-(2-methylphenyl)ethenyl]pyridine-κN}cadmium. This compound features a Cd atom in a tetrahedral coordination geometry, coordinated by two I atoms and two N atoms from symmetry-related ligands. Such studies are crucial for developing new metal-organic frameworks and catalytic systems (Dong Liu, 2011).
Photophysical Properties The photophysical properties of trans-2-[4-(N,N-dimethylaminostyryl)]pyridine have been extensively studied, highlighting its "push–pull" molecular characteristics. In nonpolar solvents, fluorescence originates from a locally excited state, whereas in polar solvents, fluorescence arises from an intramolecular charge transfer state. Such insights contribute to the development of novel fluorescent materials for sensing and imaging applications (Sonu, A. Tiwari, Amrit Sarmah, R. Roy, S. K. Saha, 2014).
Spectroscopic Analysis A combined theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds has been performed. This research aids in understanding the structure-property relationships, which is essential for the design of molecules with specific electronic and optical properties. The study demonstrates the impact of substituents on the spectral features, useful for applications in organic electronics and photonics (M. Castro, M. Percino, V. Chapela, Margarita Cerón, Guillermo Soriano-Moro, Jorge Lopez-Cruz, F. Melendez, 2013).
Catalytic Applications Research on rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatisation introduces a novel catalytic method that leverages feedstock chemicals like methanol and formaldehyde for methyl group introduction onto aromatic rings. Such methodologies open new avenues for the functionalization of aromatic compounds, pivotal in pharmaceutical synthesis and material science (Alexandru Grozavu, H. B. Hepburn, Elliot P. Bailey, P. Lindsay-Scott, T. Donohoe, 2020).
Safety and Hazards
While specific safety and hazards data for 4-[(E)-2-Methylstyryl]pyridine was not found, general precautions for handling pyridine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mécanisme D'action
Target of Action
It is suggested that it might have a similar target to the insecticide pymetrozine, which is known to affect chordotonal mechanoreceptors . These receptors monitor joint position and movement in insects, and their disruption leads to significant impairment in the insect’s mobility .
Mode of Action
It is speculated that it may work similarly to pymetrozine, which blocks the nerve impulse to the brain in insects, resulting in a constant stretching of the legs . This suggests that 4-[(E)-2-Methylstyryl]pyridine might interact with its targets in a way that disrupts normal neural signaling, leading to physiological changes .
Biochemical Pathways
Pyridine and its derivatives are known to play roles in numerous oxidation-reduction processes and are key components of many enzymatic reactions . Therefore, it is plausible that this compound could influence similar biochemical pathways.
Pharmacokinetics
Pyridine, a structurally related compound, is known to be well-absorbed and to have a high bioavailability
Result of Action
Based on its potential mode of action, it could lead to disruption of normal neural signaling in its targets, leading to physiological changes such as impaired mobility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pyridine compounds are known to be present throughout the environment at very low levels . They can be released from industrial facilities that produce and use them, potentially leading to increased exposure in certain environments
Propriétés
IUPAC Name |
4-[(E)-2-(2-methylphenyl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-11H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCCQYDLFTGGH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)

![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)

![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)

![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)
![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)
![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

